Cyclohexanecarboxylic acid, 2-(1-ethyl-1-methylprop-2-ynylcarbamoyl)-, 2,2,2-trifluoroethyl ester
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Overview
Description
2,2,2-TRIFLUOROETHYL 2-{[(1-ETHYL-1-METHYL-2-PROPYNYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLATE is a fluorinated organic compound known for its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUOROETHYL 2-{[(1-ETHYL-1-METHYL-2-PROPYNYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLATE typically involves multiple steps. One common method includes the reaction of trifluoroethylamine with cyclohexanecarboxylic acid derivatives under controlled conditions. The reaction is often catalyzed by specific reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2,2-TRIFLUOROETHYL 2-{[(1-ETHYL-1-METHYL-2-PROPYNYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonic acid, lithium aluminum hydride, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoroethyl ketones, while reduction can produce trifluoroethyl alcohols .
Scientific Research Applications
2,2,2-TRIFLUOROETHYL 2-{[(1-ETHYL-1-METHYL-2-PROPYNYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoroethyl groups into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-TRIFLUOROETHYL 2-{[(1-ETHYL-1-METHYL-2-PROPYNYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLATE involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A related compound with similar trifluoroethyl functionality, used in various chemical reactions.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Another fluorinated compound with distinct reactivity and applications.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Known for its use as a solvent and additive in various industrial applications.
Uniqueness
2,2,2-TRIFLUOROETHYL 2-{[(1-ETHYL-1-METHYL-2-PROPYNYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLATE stands out due to its unique combination of trifluoroethyl and cyclohexanecarboxylate groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C16H22F3NO3 |
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Molecular Weight |
333.35 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2-(3-methylpent-1-yn-3-ylcarbamoyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H22F3NO3/c1-4-15(3,5-2)20-13(21)11-8-6-7-9-12(11)14(22)23-10-16(17,18)19/h1,11-12H,5-10H2,2-3H3,(H,20,21) |
InChI Key |
AHVXFPCEJRLQSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#C)NC(=O)C1CCCCC1C(=O)OCC(F)(F)F |
Origin of Product |
United States |
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